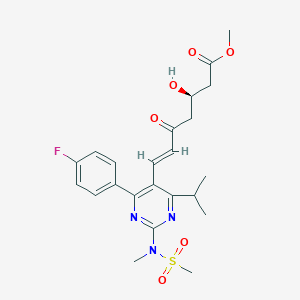

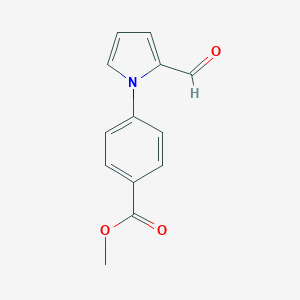

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

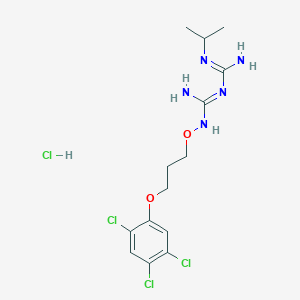

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the empirical formula C14H13NO3 . It has a molecular weight of 243.26 . This compound is typically available in solid form .

Molecular Structure Analysis

The molecular structure of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate can be represented by the SMILES stringO=C(OC)C(C=C1)=CC=C1CN2C(C=O)=CC=C2 . The InChI key for this compound is BECUPNSFEBPTCD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a solid compound . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Electrochromic Properties : A study by Almeida et al. (2017) discussed the synthesis of a pyrrole derivative integrated with Methyl Red (MR). This derivative was used for electropolymerization, revealing enhanced electrochromic properties like chromatic contrast and switching time. These findings are significant for applications in pH sensors.

Synthesis of Novel Ring Systems : Koriatopoulou et al. (2008) developed a novel synthesis for the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-pyrrole-2-carbaldehyde and methyl bromoacetate. This synthesis method, detailed in their study, could be useful for the development of new pharmaceuticals and materials. (Koriatopoulou, Karousis, & Varvounis, 2008)

Monolayer and Copolymerization Studies : Research by Schneider et al. (2017) explored the use of 4-(pyrrol-1-yl)-benzenethiol derivatives in creating self-assembled monolayers on gold, which improved the properties of copolymerized poly(pyrrole) layers. Such advancements have implications for electronics and sensor technologies. (Schneider, Füser, Bolte, & Terfort, 2017)

NMR Characterization in Chemical Shift Reagents : Gianferrara et al. (2007) reported on the use of metalloporphyrins in NMR spectroscopy to unambiguously characterize the cis- and trans-isomers of meso-porphyrins. This approach is particularly relevant for analytical chemistry and drug development. (Gianferrara, Giust, Bratsos, & Alessio, 2007)

Regioselective Palladium-Catalyzed Functionalization : A study by Wiest et al. (2016) described the use of pyrrole as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, which is significant in the field of organic synthesis and medicinal chemistry. (Wiest, Poethig, & Bach, 2016)

Multicomponent Reactions for Heterocyclic Compounds : Soleimani and Zainali (2011) developed a novel four-component reaction involving 2-formylbenzoic acids, which led to efficient preparation of benzoate derivatives and isochromeno[3,4-b]pyrroles. This research highlights the potential of these compounds in drug discovery and materials science. (Soleimani & Zainali, 2011)

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-(2-formylpyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQPUKJGKHTBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600054 |

Source

|

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

CAS RN |

149323-67-1 |

Source

|

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)